molecular formula C19H21N5 B2976272 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2415552-78-0

1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline

Cat. No. B2976272
CAS RN: 2415552-78-0
M. Wt: 319.412
InChI Key: XFINBIHMYHWMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline, also known as PD-168,368, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor. Upon binding, 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This results in various physiological and behavioral effects, depending on the specific cell type and tissue involved.
Biochemical and Physiological Effects:
1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has been found to have various biochemical and physiological effects, depending on the specific experimental conditions and cell type. Some of the reported effects include the modulation of dopamine release, the regulation of calcium signaling, and the inhibition of cyclic AMP production. In addition, 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is its high affinity and selectivity for the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is its relatively low water solubility, which can make it difficult to use in certain experimental conditions. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.

Future Directions

There are several future directions for the research on 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline. One of the main areas of interest is its potential therapeutic applications in mood disorders, such as anxiety and depression. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. In addition, the role of the dopamine D4 receptor in various physiological and pathological processes, such as addiction and schizophrenia, needs to be further elucidated using 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline as a tool. Finally, the development of new derivatives and analogs of 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline with improved properties, such as water solubility and selectivity, could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis method of 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves the reaction of 2,6-dimethyl-4-pyrimidinamine with 1-(2-bromoethyl)isoquinoline in the presence of palladium on carbon as a catalyst. The reaction takes place in a solvent such as ethanol or tetrahydrofuran, and the product is obtained through purification using column chromatography.

Scientific Research Applications

1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a ligand for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has been found to have high affinity and selectivity for the dopamine D4 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-14-13-18(22-15(2)21-14)23-9-11-24(12-10-23)19-17-6-4-3-5-16(17)7-8-20-19/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFINBIHMYHWMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.